Haloxyfop-d4

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

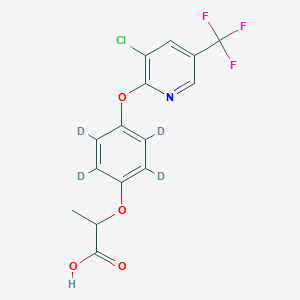

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2,3,5,6-tetradeuteriophenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCUAJYOYBLQRH-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)[2H])[2H])OC(C)C(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Haloxyfop-d4 and its primary use in science?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Haloxyfop-d4, a deuterated analog of the herbicide Haloxyfop. Its primary application in the scientific field is as an internal standard for the accurate quantification of Haloxyfop residues in various matrices, particularly in food and environmental samples. This guide details its chemical properties, its crucial role in analytical chemistry, and protocols for its use.

Core Concepts: The Role of this compound in Analytical Science

This compound is the labeled analogue of Haloxyfop, a selective post-emergence herbicide used to control grass weeds in broadleaf crops.[1] Due to its structural similarity and distinct mass, this compound is an ideal internal standard for analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS).[2][3]

The use of a deuterated internal standard like this compound is critical for achieving accurate and precise quantification of the target analyte (Haloxyfop). It compensates for variations that can occur during sample preparation, extraction, and instrumental analysis, thereby minimizing matrix effects and improving the reliability of results.[3]

Chemical and Physical Properties

This compound is characterized by the substitution of four hydrogen atoms with deuterium on the phenoxy ring of the Haloxyfop molecule. This isotopic labeling results in a higher molecular weight compared to the parent compound, allowing for its differentiation in mass spectrometry.

| Property | Value |

| Synonyms | Haloxyfop (Free Acid) D4 (Phenoxy-D4), (±)-Haloxyfop (free acid) phenoxy-d4 |

| Molecular Formula | C₁₅²H₄H₇ClF₃NO₄ |

| Molecular Weight | 365.72 g/mol |

| Unlabeled CAS Number | 69806-34-4 |

| Isotope Labeling | Deuterium |

| Purity | >95% (HPLC) |

Primary Scientific Application: An Internal Standard for Residue Analysis

The predominant use of this compound is as an internal standard in the analysis of Haloxyfop residues in a variety of sample types, including but not limited to:

-

Food Products: Infant formula, eggs, and various crops.[4][5]

-

Environmental Samples: Soil and water.[6]

Analytical methods for Haloxyfop often require an initial hydrolysis step to release the parent acid from its various forms (esters, salts, and conjugates) found in samples.[4][7] this compound is added at a known concentration at the beginning of the sample preparation process to account for any loss of the analyte during these steps.

Experimental Protocol: Quantification of Haloxyfop in Food Matrices using LC-MS/MS with this compound Internal Standard

This protocol is a synthesized methodology based on established analytical procedures for pesticide residue analysis.[1][4][5]

1. Sample Preparation and Extraction (QuEChERS Method)

-

Homogenization: Weigh a representative portion of the sample (e.g., 5-10 g of a food sample) into a centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound solution to the sample.

-

Extraction: Add acetonitrile and shake vigorously. For samples with high water content, a salting-out step with magnesium sulfate and sodium chloride is performed to induce phase separation.[4]

-

Centrifugation: Centrifuge the sample to separate the organic layer from the solid matrix.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer an aliquot of the acetonitrile extract to a d-SPE tube containing a mixture of sorbents such as primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences.[1]

-

Vortex and centrifuge the tube.

3. LC-MS/MS Analysis

-

Chromatographic Separation: Inject the final extract onto a suitable liquid chromatography system equipped with a C18 column. A gradient elution with a mobile phase consisting of an aqueous solution with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used for separation.[1][8]

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Haloxyfop and this compound are monitored for quantification and confirmation.

-

Quantification: The concentration of Haloxyfop in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of both compounds.[3]

Quantitative Performance Data

| Parameter | Typical Value | Matrix | Reference |

| Recovery | 92.2 - 114% | Infant Formula | [4] |

| Repeatability (RSD) | ≤ 14% | Infant Formula | [4] |

| Limit of Quantification (LOQ) | 0.003 mg/kg | Infant Formula | [4] |

| Limit of Quantification (LOQ) | 2.5 ng/g | Eggs | [9] |

| Recovery | 85.95% - 104.25% | Soil and Water | [6] |

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for the quantification of Haloxyfop using this compound as an internal standard.

Caption: Workflow for Haloxyfop quantification using this compound.

Conclusion

This compound serves as an indispensable tool for researchers and analytical scientists in the field of pesticide residue analysis. Its use as an internal standard significantly enhances the accuracy, precision, and reliability of quantitative methods for Haloxyfop in complex matrices. The detailed methodologies and understanding of its application provided in this guide are intended to support robust and high-quality scientific investigation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. fao.org [fao.org]

- 3. lcms.cz [lcms.cz]

- 4. Method development and validation for total haloxyfop analysis in infant formulas and related ingredient matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stereoselective quantitation of haloxyfop in environment samples and enantioselective degradation in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. mdpi.com [mdpi.com]

- 9. Haloxyfop determination by gas chromatography/tandem mass spectrometry in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Haloxyfop-d4

This technical guide provides a comprehensive overview of the physical and chemical properties of Haloxyfop-d4, a deuterated analog of the selective herbicide Haloxyfop. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed information on this compound.

This compound serves as a labeled internal standard for the quantification of Haloxyfop in various matrices. Understanding its fundamental properties is crucial for the development of accurate analytical methods, metabolism studies, and environmental fate assessments.

Chemical Identity and Properties

This compound is structurally similar to its parent compound, with four hydrogen atoms on the phenoxy ring replaced by deuterium. This isotopic labeling provides a distinct mass signature for mass spectrometry-based analysis without significantly altering its chemical behavior.

| Identifier | Value |

| IUPAC Name | 2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2,3,5,6-tetradeuteriophenoxy]propanoic acid[1][2][3][4] |

| CAS Number | 127893-34-9[1][5][6][7] |

| Molecular Formula | C₁₅H₇D₄ClF₃NO₄[6] |

| Molecular Weight | 365.72 g/mol [1][4][5][7] |

| Synonyms | (±)-Haloxyfop-d4, Haloxyfop (Free Acid) D4 (Phenoxy-D4), Haloxyfop D4 (phenoxy D4)[1][7][8] |

| Chemical Class | Aryloxyphenoxypropionate ("FOP") Herbicide[9] |

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. For properties where specific data for the deuterated analog is unavailable, data for the non-labeled parent compound, Haloxyfop, is provided for reference.

| Property | This compound | Haloxyfop (Parent Compound) |

| Appearance | White to Off-White Solid[8] | White crystalline solid[10] |

| Melting Point | 108 °C[5] | 107-108 °C[11] |

| Boiling Point | Not available | >280°C[10] |

| Water Solubility | Not available | 9.08 mg/L at 20°C[10]; 43.3 mg/L[11] |

| Solubility in Organic Solvents | Soluble in Chloroform, Dichloromethane, DMSO[8] | Highly soluble (>1000 g/L at 20°C) in acetone, dichloromethane, methanol, xylene, and other organic solvents[10] |

| Dissociation Constant (pKa) | Not available | 2.9[12] or 4.27 (for Haloxyfop-P, the active R-isomer)[13] |

| Octanol-Water Partition Coefficient (Log Kₒw) | Not available | 4.00 at 20°C[10] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published. However, its properties can be determined using standardized international guidelines.

1. Determination of Physicochemical Properties:

-

Melting Point: Determined using a capillary melting point apparatus, following methods like OECD Guideline 102.

-

Water Solubility: The flask-shaking method, as described in OECD Guideline 105 or EEC Test A6, is commonly used.[13]

-

Dissociation Constant (pKa): Typically determined by titration methods outlined in OECD Guideline 112.[13]

-

Octanol-Water Partition Coefficient (Kₒw): The HPLC method (OECD Guideline 117) or the shake-flask method (OECD Guideline 107/EEC Test A8) can be employed.[13]

2. Synthesis Workflow: The synthesis of Haloxyfop and its analogs generally involves a nucleophilic substitution reaction. The workflow below conceptualizes the synthesis of Haloxyfop-R-methyl, which can be adapted for this compound by using a deuterated starting material. The process involves reacting a substituted pyridine with a phenoxypropionic acid ester in the presence of a base.[12][14]

Mechanism of Action

Haloxyfop is a selective, systemic post-emergence herbicide effective against grass weeds in broadleaf crops.[9][12] Its herbicidal activity stems from the inhibition of a key enzyme in fatty acid synthesis. The deuterated form, this compound, is expected to follow the same biological pathway.

The primary target of Haloxyfop is the enzyme Acetyl-CoA Carboxylase (ACCase) .[9][15][16][17][18] This enzyme catalyzes the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to form malonyl-CoA.[18]

The key steps in its mechanism of action are:

-

Absorption and Translocation: Applied as an ester (e.g., methyl ester), Haloxyfop is absorbed through the foliage and translocated via the xylem and phloem to the meristematic tissues, where growth is active.[9][10]

-

Hydrolysis: In the plant, the ester form is rapidly hydrolyzed to the active parent acid, Haloxyfop.[10][13]

-

ACCase Inhibition: Haloxyfop specifically inhibits the ACCase enzyme in susceptible grass species.[18][19]

-

Disruption of Fatty Acid Synthesis: The inhibition of ACCase blocks the production of malonyl-CoA, a critical building block for fatty acids.[18]

-

Membrane Damage and Cell Death: Without fatty acids, the plant cannot produce new phospholipids and lipids required for building and maintaining cell membranes.[18] This leads to a cessation of growth, particularly in the meristems, and ultimately results in the death of the weed.[9]

The selectivity of Haloxyfop arises from differences in the structure of the ACCase enzyme between grasses (monocots) and broadleaf plants (dicots). Grasses possess a susceptible eukaryotic form of ACCase, while broadleaf plants have a resistant prokaryotic form in their chloroplasts, rendering them tolerant.[18]

References

- 1. Haloxyfop (free acid) D4 (phenoxy D4) | LGC Standards [lgcstandards.com]

- 2. Haloxyfop (free acid) D4 (phenoxy-D4) 100 µg/mL in Acetonitrile [lgcstandards.com]

- 3. (±)-Haloxyfop-d4 | CAS 127893-34-9 | LGC Standards [lgcstandards.com]

- 4. (±)-Haloxyfop-d4 | CAS 127893-34-9 | LGC Standards [lgcstandards.com]

- 5. This compound | 127893-34-9 | CFA89334 | Biosynth [biosynth.com]

- 6. theclinivex.com [theclinivex.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. (±)-Haloxyfop-d4 | 127893-34-9 - Coompo [coompo.com]

- 9. Haloxyfop-P-methyl (D): Selective Post-Emergence Herbicide [jindunchemical.com]

- 10. fao.org [fao.org]

- 11. EXTOXNET PIP - HALOXYFOP [extoxnet.orst.edu]

- 12. Haloxyfop (Ref: DOWCO 453) [sitem.herts.ac.uk]

- 13. fao.org [fao.org]

- 14. Haloxyfop-P-methyl (Ref: DE 535) [sitem.herts.ac.uk]

- 15. genfarm.com.au [genfarm.com.au]

- 16. pomais.com [pomais.com]

- 17. Haloxyfop-P-methyl Herbicide – Targeted Grass Weed Control [smagrichem.com]

- 18. botany - How does Haloxyfop control young grassy weeds in fields of broadleaved crops? - Biology Stack Exchange [biology.stackexchange.com]

- 19. medchemexpress.com [medchemexpress.com]

The Role of Deuteration in Haloxyfop-d4: A Technical Guide for Analytical Accuracy

For Immediate Release

This technical guide provides an in-depth analysis of the purpose and application of Haloxyfop-d4, a deuterated stable isotope-labeled internal standard, for the precise quantification of the herbicide Haloxyfop. Tailored for researchers, analytical chemists, and regulatory scientists, this document outlines the core principles of its use, detailed experimental protocols, and the significance of isotopic labeling in modern analytical workflows.

Introduction: The Need for Precision in Haloxyfop Analysis

Haloxyfop is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) group, widely used to control annual and perennial grass weeds in a variety of broad-leaved crops.[1][2][3] Its mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the biosynthesis of fatty acids in grasses.[1][4] Given its widespread use and the need to monitor its residue levels in food products and the environment, highly accurate and sensitive analytical methods are essential.

Quantitative analysis, particularly using mass spectrometry, is susceptible to variations introduced during sample preparation, chromatography, and ionization. To correct for these potential errors, a suitable internal standard is required. This compound serves as the gold standard for this purpose.

Core Purpose of Deuteration in this compound

The primary and critical purpose of deuterating Haloxyfop to create this compound is to serve as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by mass spectrometry.[5][6][7]

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen with an additional neutron. Replacing specific hydrogen atoms on the Haloxyfop molecule with deuterium atoms increases its mass without significantly altering its chemical and physical properties. This principle is fundamental to its function:

-

Co-elution: this compound has virtually identical chromatographic behavior to the native Haloxyfop analyte. It elutes at the same retention time during liquid chromatography (LC) or gas chromatography (GC).

-

Similar Extraction and Ionization: It mimics the analyte throughout the entire analytical process, including extraction from the sample matrix and ionization in the mass spectrometer's source. This means any loss of analyte during sample preparation or any fluctuation in instrument signal (ion suppression or enhancement) will be mirrored by the internal standard.[6]

-

Mass Distinction: Despite its chemical similarity, this compound is easily distinguished from the native Haloxyfop by its higher mass-to-charge ratio (m/z) in the mass spectrometer.

By adding a known quantity of this compound to every sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains constant even if the absolute signal intensity changes, thereby correcting for procedural variations and ensuring high accuracy and precision.

Physicochemical and Mass Spectrometric Data

The key distinction between Haloxyfop and its deuterated analogue is the mass. In this compound, four hydrogen atoms on the phenoxy ring are replaced with deuterium atoms.[4][8] This leads to a mass shift of +4 Da. The table below summarizes the key quantitative data for both compounds, including typical mass transitions used in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

| Property | Haloxyfop (Analyte) | This compound (Internal Standard) | Data Source(s) |

| Chemical Formula | C₁₅H₁₁ClF₃NO₄ | C₁₅H₇D₄ClF₃NO₄ | [2][9] |

| Molecular Weight | ~361.70 g/mol | ~365.72 g/mol | [2][4] |

| Monoisotopic Mass | 361.0305 Da | 365.0556 Da | [4] |

| Precursor Ion ([M-H]⁻) | m/z 360.0 | m/z 364.0 | [10] |

| Typical MRM Transitions | 360.0 → 316.0 (Quantifier)360.0 → 160.0 (Qualifier) | 364.0 → 320.0 (Quantifier)364.0 → 164.0 (Qualifier) | [10] |

Note: Precursor ions and MRM transitions can vary based on the ionization mode (positive/negative) and instrumentation. The values presented are typical for negative ion electrospray ionization.

Detailed Experimental Protocol: Quantification of Haloxyfop in Food Matrices

This section describes a generalized protocol for the determination of total Haloxyfop residues in a complex matrix (e.g., infant formula, produce) using this compound as an internal standard, based on common methodologies like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) coupled with LC-MS/MS.[11][12]

4.1 Materials and Reagents

-

Haloxyfop analytical standard

-

This compound internal standard solution (e.g., 100 µg/mL in acetonitrile)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Methanolic sodium hydroxide (for hydrolysis)

-

Magnesium sulfate (anhydrous) and sodium chloride

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., C18)

4.2 Sample Preparation and Extraction

-

Homogenization: Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Hydrolysis (if necessary): Haloxyfop often exists as esters or conjugates. To measure "total Haloxyfop," perform an alkaline hydrolysis by adding methanolic NaOH and incubating to convert all forms to the parent Haloxyfop acid.[5]

-

Internal Standard Spiking: Add a precise volume of the this compound working solution to the sample. This step is critical and must be done prior to extraction.

-

Extraction: Add acetonitrile to the tube and shake vigorously for several minutes.

-

Salting-Out: Add a salt mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation between the aqueous and organic layers.[12]

-

Centrifugation: Centrifuge the sample to pellet the solid matrix material and separate the layers.

-

Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing sorbents like C18 to remove interfering matrix components such as fats. Vortex and centrifuge.

-

Final Preparation: Transfer the cleaned supernatant to an autosampler vial for LC-MS/MS analysis. The extract may be acidified or diluted as needed.

4.3 Instrumental Analysis: LC-MS/MS

-

Chromatographic System: UHPLC system with a C18 reverse-phase column.

-

Mobile Phase: A gradient of water and methanol/acetonitrile, both typically containing a modifier like formic acid.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization (ESI), often in negative mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Haloxyfop and this compound as listed in the table above.

4.4 Data Analysis and Quantification

-

Generate a calibration curve by analyzing standards of known Haloxyfop concentrations, each spiked with the same fixed concentration of this compound.

-

Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Calculate the same peak area ratio for the unknown samples.

-

Determine the concentration of Haloxyfop in the samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the key chemical structures and workflows discussed in this guide.

Caption: Chemical structures of Haloxyfop and this compound, highlighting the deuterated phenoxy ring.

Caption: Typical analytical workflow for Haloxyfop quantification using a deuterated internal standard.

Conclusion

The use of this compound is indispensable for the reliable and accurate quantification of Haloxyfop residues. By effectively compensating for matrix effects and procedural variability, this deuterated internal standard allows laboratories to achieve the low detection limits and high degree of precision required to meet stringent global regulatory standards for food and environmental safety. Its application exemplifies the power of stable isotope dilution analysis in modern analytical science.

References

- 1. This compound | 127893-34-9 | CFA89334 | Biosynth [biosynth.com]

- 2. Haloxyfop | C15H11ClF3NO4 | CID 50895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. shimadzu.com [shimadzu.com]

- 4. Haloxyfop (free acid) D4 (phenoxy D4) | LGC Standards [lgcstandards.com]

- 5. fao.org [fao.org]

- 6. texilajournal.com [texilajournal.com]

- 7. benchchem.com [benchchem.com]

- 8. Haloxyfop (free acid) D4 (phenoxy-D4) 100 µg/mL in Acetonitrile [lgcstandards.com]

- 9. (±)-Haloxyfop-d4 | 127893-34-9 - Coompo [coompo.com]

- 10. nrcgrapes.in [nrcgrapes.in]

- 11. Haloxyfop determination by gas chromatography/tandem mass spectrometry in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Method development and validation for total haloxyfop analysis in infant formulas and related ingredient matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Haloxyfop-d4 CAS number and IUPAC name.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Haloxyfop-d4, including its chemical identity, and delves into the analytical methodologies and mechanisms of action of its parent compound, haloxyfop. Given that this compound serves as a deuterated internal standard, this guide focuses on the technical data relevant to the application of haloxyfop.

Core Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented below.

| Identifier | Value |

| CAS Number | 127893-34-9[1][2][3][4][5] |

| IUPAC Name | 2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy-2,3,5,6-d4]propanoic acid[6] |

| Molecular Formula | C₁₅H₇D₄ClF₃NO₄[2] |

| Molecular Weight | 365.73 g/mol [2] |

Mechanism of Action

Haloxyfop is a selective, post-emergence herbicide that targets annual and perennial grasses in broadleaf crops.[2] Its primary mechanism of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[2][7] This enzyme is critical for the biosynthesis of fatty acids, which are essential components of cell membranes and energy storage.[2][4] By inhibiting ACCase, haloxyfop disrupts lipid synthesis, leading to the cessation of growth and eventual death of the target grass weeds.[4]

Recent studies have also explored other potential toxic mechanisms. For instance, in the crab Chiromantes dehaani, Haloxyfop-P-methyl has been shown to induce immunotoxicity and disorders in glucose metabolism, potentially through the activation of the Nrf2/ARE antioxidant pathway.[8]

References

- 1. fao.org [fao.org]

- 2. Haloxyfop-P-methyl Herbicide – Targeted Grass Weed Control [smagrichem.com]

- 3. fao.org [fao.org]

- 4. file.sdiarticle3.com [file.sdiarticle3.com]

- 5. This compound | 127893-34-9 | CFA89334 | Biosynth [biosynth.com]

- 6. Haloxyfop (free acid) D4 (phenoxy D4) | LGC Standards [lgcstandards.com]

- 7. Acidic herbicide in focus: haloxyfop - Eurofins Scientific [eurofins.de]

- 8. Haloxyfop-P-methyl induces immunotoxicity and glucose metabolism disorders and affects the Nrf2/ARE pathway mediated antioxidant system in Chiromantes dehaani - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Haloxyfop-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for Haloxyfop-d4, a deuterated analog of the herbicide Haloxyfop. The inclusion of deuterium isotopes in molecules is a critical strategy in drug discovery and development, primarily for modifying metabolic profiles and enhancing pharmacokinetic properties. This document outlines the core synthetic routes, details experimental protocols for key reactions, and presents quantitative data in a structured format for ease of comparison.

Overview of the Synthetic Strategy

The synthesis of this compound, where the four deuterium atoms are located on the phenoxy ring (2,3,5,6-d4), follows a multi-step pathway. The core strategy involves the preparation of a deuterated hydroquinone precursor, followed by two sequential Williamson ether syntheses to construct the final molecule.

The overall synthesis can be logically divided into three main stages:

-

Stage 1: Deuteration of the Aromatic Ring. Synthesis of hydroquinone-2,3,5,6-d4, the key deuterated building block.

-

Stage 2: Formation of the Deuterated Phenoxypropanoic Acid Moiety. Selective mono-alkylation of hydroquinone-d4 to produce (R)-2-(4-hydroxyphenoxy-2,3,5,6-d4)propanoic acid.

-

Stage 3: Final Assembly. Coupling of the deuterated phenoxypropanoic acid with the trifluoromethylpyridine fragment to yield this compound.

Below is a graphical representation of the overall synthetic workflow.

Detailed Synthesis Pathways and Experimental Protocols

Stage 1: Synthesis of Hydroquinone-2,3,5,6-d4

The foundational step in the synthesis of this compound is the preparation of hydroquinone-2,3,5,6-d4. This is typically achieved through a hydrogen-deuterium (H/D) exchange reaction.

Reaction:

Experimental Protocol:

A general procedure for the deuteration of hydroquinone involves heating it in deuterium oxide (D₂O) in the presence of a catalyst.

-

Reaction Setup: In a pressure vessel, combine hydroquinone (1.0 eq), deuterium oxide (D₂O, 10-20 eq), and a catalyst such as 5% Rhodium on carbon (Rh/C) (0.05-0.1 eq).

-

Reaction Conditions: Seal the vessel and heat the mixture to 150-180 °C with stirring for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove the catalyst. The D₂O is removed under reduced pressure. The resulting solid is then recrystallized from a suitable solvent system (e.g., D₂O/acetonitrile) to yield pure hydroquinone-2,3,5,6-d4.

Quantitative Data:

| Parameter | Value |

| Deuterium Incorporation | >98% |

| Yield | 85-95% |

Stage 2: Synthesis of (R)-2-(4-hydroxyphenoxy-2,3,5,6-d4)propanoic acid

This step involves a Williamson ether synthesis, where the deuterated hydroquinone is reacted with an enantiomerically pure propionic acid derivative. To ensure the desired stereochemistry in the final product, (S)-2-chloropropionic acid is used, which leads to an inversion of configuration at the chiral center, resulting in the (R)-isomer.

Reaction:

Commercial Availability and Analytical Applications of Haloxyfop-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Haloxyfop-d4, a deuterated analog of the herbicide Haloxyfop. It is primarily intended for researchers and scientists in analytical chemistry, environmental science, and food safety who require a high-purity internal standard for the quantification of Haloxyfop residues. This guide also details experimental protocols for its use in various analytical methodologies.

Introduction to this compound

Haloxyfop is a selective post-emergence herbicide used to control annual and perennial grasses in a variety of broadleaf crops.[1] Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for Haloxyfop in agricultural products to ensure food safety.[2] Accurate and reliable quantification of Haloxyfop residues is therefore crucial.

This compound is a stable isotope-labeled version of Haloxyfop, where four hydrogen atoms on the phenoxy ring have been replaced with deuterium atoms.[3] This isotopic labeling makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] Its use helps to correct for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the target analyte.

Commercial Suppliers of this compound

This compound is available from several reputable suppliers of analytical standards and research chemicals. The products are typically supplied as neat materials or in solution and are intended for research and development purposes only.[5][6] It is crucial to obtain a certificate of analysis (CoA) from the supplier, which provides detailed information on the product's purity, isotopic enrichment, and storage conditions.

Below is a summary of prominent commercial suppliers of this compound:

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities |

| LGC Standards | Haloxyfop (free acid) D4 (phenoxy D4) | 127893-34-9 | C₁₅H₇D₄ClF₃NO₄ | >95% (HPLC)[3] | Contact for details |

| Biosynth | This compound | 127893-34-9 | C₁₅H₇D₄ClF₃NO₄ | Not specified | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg[5] |

| Clinivex | This compound | Not specified | Not specified | Not specified | 10 mg, 25 mg, 50 mg, 100 mg[6] |

| CymitQuimica | (±)-Haloxyfop-d4 | 127893-34-9 | C₁₅H₇D₄ClF₃NO₄ | Not specified | Contact for details |

Experimental Protocols for Haloxyfop Analysis using this compound

The use of this compound as an internal standard is critical for accurate quantification in complex matrices. The following protocols are derived from established analytical methods for Haloxyfop residue analysis.

General Workflow for Sample Analysis

The general workflow for the analysis of Haloxyfop in various sample matrices using this compound as an internal standard involves sample preparation, extraction, cleanup, and instrumental analysis.

Method 1: Analysis of Haloxyfop in Infant Formula by LC-MS/MS

This method is adapted from a validated procedure for the determination of total Haloxyfop in infant formula and related matrices.[3]

3.2.1. Sample Preparation and Extraction

-

Weigh 2 g of the homogenized infant formula sample into a 50 mL centrifuge tube.

-

Add a known amount of this compound internal standard solution.

-

Add 10 mL of 0.5 M methanolic sodium hydroxide for alkaline hydrolysis to release conjugated forms of Haloxyfop.

-

Vortex for 1 minute and let it stand for 30 minutes at room temperature.

-

Add 10 mL of acetonitrile and a salt mixture of 4 g magnesium sulfate and 1 g sodium chloride.

-

Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

3.2.2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a dSPE tube containing 150 mg of magnesium sulfate and 50 mg of C18 sorbent.

-

Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.

-

Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

3.2.3. LC-MS/MS Conditions

-

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both Haloxyfop and this compound.

Method 2: Analysis of Haloxyfop in Soil and Water by HPLC

This protocol is a general approach based on methods for the analysis of Haloxyfop in environmental samples.[7]

3.3.1. Sample Preparation and Extraction

-

Soil:

-

Air-dry and sieve the soil sample (2 mm).

-

Weigh 10 g of soil into a 50 mL centrifuge tube.

-

Spike with a known amount of this compound.

-

Add 20 mL of an extraction solvent mixture (e.g., acetone/water, 1:1 v/v).

-

Shake for 1 hour and centrifuge.

-

-

Water:

-

Filter the water sample (0.45 µm).

-

Take 100 mL of the filtered water and spike with this compound.

-

Acidify to pH 2 with sulfuric acid.

-

Perform liquid-liquid extraction with a suitable solvent like dichloromethane (3 x 30 mL).

-

3.3.2. Cleanup

-

Combine the extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of mobile phase.

-

The extract may be further cleaned up using solid-phase extraction (SPE) with a C18 or anion exchange cartridge if necessary.

3.3.3. HPLC Conditions

-

HPLC Column: A chiral column such as (R, R) Whelk-O1 for enantiomeric separation if required, or a standard C18 column for total Haloxyfop.[7]

-

Mobile Phase: An isocratic or gradient mixture of hexane/n-propanol for chiral separation or acetonitrile/water for reversed-phase separation.

-

Detector: A UV detector or a mass spectrometer.

Signaling Pathways and Mode of Action

While the primary focus of this guide is on the commercial availability and analytical use of this compound, it is relevant for researchers to understand the mode of action of Haloxyfop. Haloxyfop is an aryloxyphenoxypropionate herbicide. Its herbicidal activity stems from the inhibition of the enzyme acetyl-CoA carboxylase (ACCase) in grasses.[8] This enzyme is crucial for fatty acid synthesis, which is essential for cell membrane formation and plant growth.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Haloxyfop residues in various matrices. Its commercial availability from several specialized suppliers ensures that researchers have access to high-quality internal standards for their analytical needs. The detailed experimental protocols provided in this guide, based on established scientific literature, offer a solid foundation for developing and validating robust analytical methods for Haloxyfop residue analysis. The use of isotope dilution techniques with this compound is highly recommended to achieve the highest level of accuracy and to overcome challenges associated with complex sample matrices.

References

- 1. researchgate.net [researchgate.net]

- 2. Haloxyfop determination by gas chromatography/tandem mass spectrometry in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Method development and validation for total haloxyfop analysis in infant formulas and related ingredient matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. fao.org [fao.org]

- 6. fao.org [fao.org]

- 7. Stereoselective quantitation of haloxyfop in environment samples and enantioselective degradation in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acidic herbicide in focus: haloxyfop - Eurofins Scientific [eurofins.de]

Haloxyfop-d4: A Comprehensive Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety data and handling precautions for Haloxyfop-d4. The information presented is primarily based on the safety data sheets (SDS) of Haloxyfop and its derivatives, as this compound is a deuterated analog and is expected to exhibit similar chemical and toxicological properties. This document is intended to be a resource for laboratory personnel and professionals in drug development who may be working with this compound.

Chemical and Physical Properties

This compound is the deuterated analog of Haloxyfop, a herbicide.[1] Its chemical structure is similar to Haloxyfop, with deuterium atoms incorporated into the phenoxy ring.

| Property | Value |

| Molecular Formula | C₁₅H₇D₄ClF₃NO₄ |

| Molecular Weight | 365.72 g/mol [1] |

| Synonyms | Haloxyfop (Free Acid) D4 (Phenoxy-D4), 2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy-2,3,5,6-d4]-Propanoic acid[1] |

| Appearance | Likely a solid, similar to Haloxyfop |

| Solubility | Information not readily available for this compound. Haloxyfop is soluble in organic solvents. |

Hazard Identification and GHS Classification

Haloxyfop and its derivatives are classified as hazardous substances.[2][3][4][5] The following GHS classification is based on data for Haloxyfop.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[2][3][4][5][6] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[6] |

| Skin Corrosion/Irritation | - | H315: Causes skin irritation[5] |

| Acute Toxicity (Inhalation) | - | H332: Harmful if inhaled[5] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Chronic 1 / Chronic 3 | H410: Very toxic to aquatic life with long lasting effects[2][3][4][5] / H412: Harmful to aquatic life with long lasting effects[6][7] |

| Flammable Liquids | 4 | H227: Combustible liquid[2][3][4] |

Signal Word: Danger or Warning[2][3][4][5][6]

Pictograms:

-

Corrosion

-

Exclamation Mark

-

Health Hazard

-

Environment

Handling and Storage Precautions

Proper handling and storage are crucial to minimize exposure and ensure safety.

Handling

-

Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[2][3]

-

Personal Protective Equipment (PPE):

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing.[8][9] Do not eat, drink, or smoke in the laboratory.[2][3] Wash hands thoroughly after handling.[2][3][9]

Storage

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3] |

Accidental Release and Disposal

Accidental Release Measures

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment (PPE).

-

Absorb the spill with an inert material (e.g., sand, earth, vermiculite).

-

Collect the absorbed material into a suitable, labeled container for disposal.[2][3]

-

Do not allow the spilled material to enter drains or waterways.[2][3]

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not dispose of undiluted chemicals on site.[8]

Toxicological and Ecotoxicological Information

Toxicological Information

-

Acute Oral Toxicity: Harmful if swallowed.[2][3][4][5][6] May cause loss of appetite and damage to the liver and kidneys.[2]

-

Acute Dermal Toxicity: May cause skin irritation, redness, and itchiness.[2]

-

Acute Inhalation Toxicity: May be harmful if inhaled, causing symptoms similar to ingestion and mild respiratory irritation.[2][3]

-

Eye Irritation: Causes serious eye damage or irritation, including stinging, redness, and watering.[2][6]

-

Chronic Effects: Prolonged or repeated exposure may cause adverse effects.

Ecotoxicological Information

-

Haloxyfop is very toxic to aquatic life with long-lasting effects.[2][3][4][5]

-

It is considered practically non-toxic to birds and bees.[3]

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not available in the provided search results. Safety assessments for pesticides and related compounds typically involve a battery of standardized toxicological and ecotoxicological studies as per international guidelines (e.g., OECD, EPA).

Visualized Workflows and Relationships

The following diagrams illustrate key safety and handling workflows for this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. genfarm.com.au [genfarm.com.au]

- 3. 4farmers.com.au [4farmers.com.au]

- 4. apparentag.com.au [apparentag.com.au]

- 5. sabakem.com [sabakem.com]

- 6. Haloxyfop | C15H11ClF3NO4 | CID 50895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Haloxyfop-P | C15H11ClF3NO4 | CID 448979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. genfarm.com.au [genfarm.com.au]

- 9. notmanpasture.com.au [notmanpasture.com.au]

- 10. files.hawaii.gov [files.hawaii.gov]

An In-depth Technical Guide to Haloxyfop and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the aryloxyphenoxypropionate herbicide, Haloxyfop, and its deuterated analog. Haloxyfop is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops.[1] Its herbicidal activity is derived from the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.[1] This guide details the chemical and physical properties, mechanism of action, synthesis, and analytical methodologies for both Haloxyfop and its deuterated form. The deuterated analog, Haloxyfop-d4, serves as an invaluable internal standard for robust and accurate quantification in complex matrices.[2] Detailed experimental protocols for analytical determination and biological assays are provided, alongside a summary of toxicological data. Visualizations of key pathways and workflows are presented to facilitate a deeper understanding of this important herbicide.

Introduction

Haloxyfop is a member of the "fop" group of herbicides, characterized by their aryloxyphenoxypropionate chemical structure.[3] It was initially introduced as a racemic mixture of its R- and S-enantiomers.[4] Subsequent research revealed that the herbicidal activity resides almost exclusively in the R-enantiomer, leading to the development and commercialization of enantiopure or enriched formulations of Haloxyfop-P.[4][5] Haloxyfop is typically formulated as its methyl or ethoxyethyl esters, which are rapidly hydrolyzed to the active acid form within the target plant.[4]

The use of deuterated internal standards in analytical chemistry has become the gold standard for achieving the highest levels of accuracy and precision, particularly in complex sample matrices.[6][7] this compound, a deuterated analog of Haloxyfop, is utilized in sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for matrix effects and variations in sample preparation and instrument response.[2][8]

Physicochemical Properties

A summary of the key physicochemical properties of Haloxyfop and its methyl ester is presented in Table 1.

| Property | Haloxyfop | Haloxyfop-methyl | Haloxyfop-P-methyl |

| IUPAC Name | (RS)-2-[4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy]propionic acid[9] | methyl (RS)-2-[4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy]propanoate | methyl (R)-2-[4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy]propanoate[6] |

| CAS Number | 69806-34-4[9] | 69806-40-2 | 72619-32-0[10] |

| Molecular Formula | C₁₅H₁₁ClF₃NO₄[9] | C₁₆H₁₃ClF₃NO₄ | C₁₆H₁₃ClF₃NO₄[10] |

| Molecular Weight | 361.7 g/mol [9] | 375.7 g/mol | 375.73 g/mol [10] |

| Appearance | White crystalline solid | Amber to straw yellow solid[11] | Light amber, viscous liquid[3] |

| Melting Point | 107-108 °C[11] | 55-57 °C[12] | Not available |

| Water Solubility | 43.3 mg/L[11] | 9.3 mg/L[11] | 8.74 mg/L at 20 °C[10] |

| logP (octanol-water partition coefficient) | Not available | 4.486 | 4.0[3] |

| Vapor Pressure | <1.3 x 10⁻⁷ mm Hg at 25 °C[11] | 6.5 x 10⁻⁷ mm Hg at 25 °C[11] | 2.6 x 10⁻⁵ Pa at 20°C[3] |

Mechanism of Action: ACCase Inhibition

Haloxyfop's herbicidal activity stems from its potent inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1] ACCase is a biotin-dependent enzyme that catalyzes the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to form malonyl-CoA.[13] This process is fundamental for the production of lipids necessary for cell membrane formation and plant growth.[1]

The inhibition of ACCase by Haloxyfop is selective for the plastidic form of the enzyme found in most grass species (monocots).[1] Dicotyledonous plants (broadleaf crops) possess a cytosolic form of ACCase that is significantly less sensitive to this class of herbicides, which confers the selectivity of Haloxyfop.[14] By blocking fatty acid synthesis, Haloxyfop effectively halts cell division and growth in the meristematic regions of susceptible grasses, leading to necrosis and eventual plant death.[3]

Synthesis of Haloxyfop and its Deuterated Analog

Synthesis of Haloxyfop-P-methyl

The synthesis of Haloxyfop-P-methyl, the herbicidally active R-enantiomer, typically involves a multi-step process. A common synthetic route is the etherification of (R)-2-(4-hydroxyphenoxy)propionic acid methyl ester with 2,3-dichloro-5-(trifluoromethyl)pyridine.

Plausible Synthesis of this compound

While the exact commercial synthesis of this compound is proprietary, a plausible route involves the use of a deuterated starting material. A likely approach is the deuteration of the phenoxy ring of a precursor. For example, 4-hydroxyphenol can be deuterated to 4-hydroxyphenol-d4 using D₂O and a suitable catalyst. This deuterated intermediate can then be carried through the standard synthesis pathway for Haloxyfop.

Experimental Protocols

Analytical Method for Haloxyfop Residue Analysis using QuEChERS and LC-MS/MS

This protocol is a modification of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of acidic herbicides in food matrices.[15][16]

1. Sample Preparation and Extraction:

-

Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

-

For dry samples, add 10 mL of water and allow to rehydrate.

-

Add 10 mL of acetonitrile containing 1% formic acid.

-

Add an appropriate amount of this compound internal standard solution.

-

Shake vigorously for 1 minute.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Shake vigorously for 1 minute and centrifuge at ≥3000 g for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of C18 sorbent.

-

Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

3. LC-MS/MS Analysis:

-

Dilute the final extract with an equal volume of water.

-

Inject an aliquot into the LC-MS/MS system.

-

LC Conditions (Typical):

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase: Gradient elution with water and methanol (both containing 0.1% formic acid).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

MS/MS Conditions (Typical):

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Monitor the precursor-to-product ion transitions for Haloxyfop and this compound.

-

ACCase Inhibition Assay

This protocol outlines a spectrophotometric assay to determine the inhibitory activity of compounds against ACCase.[13]

1. Reagents and Materials:

-

ACCase enzyme preparation.

-

Assay Buffer: e.g., 100 mM Tricine, pH 8.0, 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 0.01% BSA.

-

Substrates: Acetyl-CoA, ATP, Sodium Bicarbonate.

-

Coupling Enzymes and Substrates: Malonyl-CoA reductase, NADPH.

-

Test compound (e.g., Haloxyfop) and vehicle control (e.g., DMSO).

-

96-well microplate and plate reader capable of measuring absorbance at 340 nm.

2. Assay Procedure:

-

Prepare a reaction mixture in each well of the microplate containing assay buffer, ATP, NaHCO₃, MgCl₂, NADPH, and malonyl-CoA reductase.

-

Add the test inhibitor at various concentrations to the respective wells. Include a vehicle control.

-

Pre-incubate the mixture with the ACCase enzyme for 10-15 minutes at 37°C.

-

Initiate the reaction by adding acetyl-CoA.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

3. Data Analysis:

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Toxicological Summary

Haloxyfop exhibits moderate acute oral toxicity in mammals.[4] The primary target organ for toxicity is the liver, with effects such as liver enlargement and hepatocellular hypertrophy observed in short-term studies in rodents.[17] Long-term studies in mice have shown an increased incidence of liver tumors at higher doses.[17] However, these are considered to be species-specific, and the carcinogenic risk to humans is considered low.[17] Haloxyfop is not considered to be genotoxic.[17]

| Toxicity Endpoint | Species | Value | Reference |

| Acute Oral LD₅₀ (Haloxyfop) | Rat (male) | 337 mg/kg bw | [4] |

| Acute Oral LD₅₀ (Haloxyfop) | Rat (female) | 545 mg/kg bw | [4] |

| Acute Oral LD₅₀ (Haloxyfop-methyl) | Rat | 393 mg/kg | [11] |

| Acute Dermal LD₅₀ (Haloxyfop-R methyl ester) | Rat | >2000 mg/kg bw | [4] |

| Acceptable Daily Intake (ADI) | Human | 0.0003 mg/kg bw/day | [17] |

| Acute Reference Dose (ARfD) | Human | 0.075 mg/kg bw | [14] |

| Ecotoxicity (Haloxyfop-methyl) | Mallard duck (Oral LD₅₀) | >2150 mg/kg | [18] |

| Ecotoxicity (Haloxyfop-methyl) | Fish (LC₅₀) | 96 to >1000 mg/L | [18] |

| Ecotoxicity (Haloxyfop-ethoxyethyl) | Fish (LC₅₀, 96h) | 0.28 - 1.8 mg/L | [11] |

| Ecotoxicity (Haloxyfop-ethoxyethyl) | Daphnia (LC₅₀, 48h) | 4.64 mg/L | [11] |

Conclusion

Haloxyfop remains a significant tool in modern agriculture for the selective control of grass weeds. Its efficacy is rooted in the specific inhibition of ACCase, a mechanism that provides a clear target for herbicidal action. The development of the enantiopure Haloxyfop-P has further refined its application, enhancing efficacy and reducing environmental load. The availability of its deuterated analog, this compound, is critical for the development and validation of robust analytical methods required for residue monitoring and regulatory compliance. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of Haloxyfop and its deuterated analog, encompassing their chemical properties, biological activity, synthesis, and analytical determination. The detailed protocols and compiled data serve as a valuable resource for further research and application in their respective fields.

References

- 1. Haloxyfop-sodium [sitem.herts.ac.uk]

- 2. This compound | 127893-34-9 | CFA89334 | Biosynth [biosynth.com]

- 3. fao.org [fao.org]

- 4. apps.who.int [apps.who.int]

- 5. Haloxyfop-P (Ref: DE 535 acid) [sitem.herts.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. lcms.cz [lcms.cz]

- 9. fao.org [fao.org]

- 10. Haloxyfop-P-methyl [chembk.com]

- 11. EXTOXNET PIP - HALOXYFOP [extoxnet.orst.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Acidic herbicide in focus: haloxyfop - Eurofins Scientific [eurofins.de]

- 15. Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 18. sabakem.com [sabakem.com]

The Pivotal Role of Haloxyfop-d4 in Modern Herbicide Residue Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of agricultural science and food safety, the accurate quantification of herbicide residues is paramount. Haloxyfop, a selective post-emergence herbicide crucial for controlling grass weeds in broad-leaf crops, is subject to stringent regulatory limits. Achieving precise and reliable measurements of its residues in complex matrices such as soil, water, and food products presents significant analytical challenges. This technical guide delves into the indispensable role of Haloxyfop-d4, a deuterated analog of haloxyfop, in overcoming these challenges and ensuring the integrity of herbicide residue analysis.

The Gold Standard Internal Standard: Understanding the Function of this compound

In quantitative analytical chemistry, particularly in methods based on mass spectrometry (MS), an internal standard is essential for correcting analytical variability.[1][2][3] An ideal internal standard co-elutes with the analyte of interest and exhibits similar behavior during sample preparation and ionization, thereby compensating for variations in extraction recovery, injection volume, and instrument response.[1][2]

Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are widely regarded as the "gold standard" for quantitative analysis.[1][3] this compound, with its chemical structure nearly identical to the native haloxyfop, serves this purpose exceptionally well. The subtle increase in mass due to the deuterium atoms allows it to be distinguished from the analyte by the mass spectrometer, while its chemical and physical properties remain virtually the same.[1] This near-identical behavior is the cornerstone of its effectiveness in modern analytical workflows.

The primary advantage of using this compound lies in its ability to accurately compensate for "matrix effects."[4][5][6][7] Matrix effects, the suppression or enhancement of the analyte's signal by co-extracted components from the sample matrix, are a major source of inaccuracy in LC-MS/MS analysis.[4][5][6][7] Because this compound co-elutes and experiences the same ionization suppression or enhancement as the native haloxyfop, the ratio of their signals remains constant, leading to highly accurate and precise quantification.[8][9]

Quantitative Data on the Impact of this compound

The use of deuterated internal standards like this compound significantly improves the quality of analytical data. The following tables summarize the comparative performance of analytical methods with and without the use of a deuterated internal standard, demonstrating the enhanced accuracy and precision afforded by this compound.

| Matrix | Analyte | Internal Standard | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Infant Formula | Haloxyfop | None | 85-120 | < 20 | [10] |

| Infant Formula | Haloxyfop | This compound (Implied) | 92.2-114 | ≤ 14 | [10] |

| Tobacco Leaf | Haloxyfop | None | 72.51–101.60 | Not Specified | [11] |

| Various Foods | Various Pesticides | Deuterated Analogues | Within 25% accuracy | < 20 | [9] |

| Cannabis | Various Pesticides | Deuterated Analogues | Within 25% accuracy | < 20 | [9][12] |

Table 1: Comparison of Recovery and Precision in Herbicide Residue Analysis. This table illustrates the improved recovery and precision (lower RSD) achieved when using a deuterated internal standard compared to methods without one. Data is compiled from various studies on pesticide residue analysis in complex matrices.

| Parameter | Without Deuterated Internal Standard | With Deuterated Internal Standard (e.g., this compound) | Key Benefit |

| Accuracy | Prone to significant errors due to matrix effects and variable recovery. | High accuracy due to effective compensation for matrix effects and losses during sample preparation. | More reliable and true-to-value results. |

| Precision | Higher variability (RSD) between replicate measurements. | Improved precision with lower RSD values. | Increased confidence in the analytical results. |

| Limit of Quantitation (LOQ) | May be higher due to signal inconsistency. | Can achieve lower LOQs due to improved signal-to-noise ratio and stability. | Ability to detect residues at lower, more stringent regulatory limits. |

| Method Robustness | Susceptible to variations in matrix composition and experimental conditions. | More robust and rugged method, less affected by minor variations. | Greater transferability and reliability of the method across different laboratories and sample batches. |

Table 2: Qualitative and Quantitative Benefits of Employing this compound. This table summarizes the key advantages of incorporating a deuterated internal standard into the analytical workflow for herbicide residue analysis.

Experimental Protocols for Haloxyfop Residue Analysis

The following section outlines a detailed methodology for the determination of total haloxyfop residues in a food matrix, incorporating this compound as an internal standard. This protocol is a synthesis of established methods such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][10]

Sample Preparation and Extraction (Modified QuEChERS)

The residue definition for haloxyfop often includes the sum of haloxyfop, its salts, esters, and conjugates, expressed as haloxyfop.[10][13][14] Therefore, an alkaline hydrolysis step is crucial to release the parent haloxyfop acid from its various forms.

Materials:

-

Homogenized sample (e.g., infant formula, soil, crop material)

-

This compound internal standard solution (in acetonitrile)

-

Methanolic sodium hydroxide (e.g., 0.5 M)

-

Acetonitrile (ACN)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., C18, PSA)

-

Centrifuge tubes (50 mL)

Procedure:

-

Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add a known amount of this compound internal standard solution.

-

Add 10 mL of methanolic sodium hydroxide to the sample.

-

Vortex vigorously for 1 minute and then shake for 30-60 minutes to ensure complete hydrolysis of esters and conjugates.[6][13]

-

Add 10 mL of acetonitrile.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately vortex for 1 minute to prevent the formation of MgSO₄ clumps.

-

Centrifuge at ≥ 4000 rpm for 5 minutes.

-

Transfer the upper acetonitrile layer to a d-SPE cleanup tube containing MgSO₄ and a suitable sorbent (e.g., 150 mg MgSO₄ and 50 mg C18).[10]

-

Vortex for 30 seconds and centrifuge at ≥ 4000 rpm for 5 minutes.

-

Take an aliquot of the cleaned extract for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

LC Conditions (Typical):

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve separation of haloxyfop from matrix interferences (e.g., 10% B to 90% B over 8 minutes).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40 °C.

MS/MS Conditions (Typical):

-

Ionization Mode: ESI Negative.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Haloxyfop: Precursor ion (m/z) -> Product ions (m/z). Specific transitions need to be optimized. For example, for Haloxyfop: 359.0 -> 252.0 and 359.0 -> 288.0.[15]

-

This compound: Precursor ion (m/z) -> Product ions (m/z). The precursor ion will be higher by 4 Da compared to the native compound.

-

-

Collision Energy and other MS parameters: Optimized for maximum signal intensity for each transition.

Visualizing Workflows and Mechanisms

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the analytical workflow and the herbicidal mechanism of action of haloxyfop.

Caption: Analytical workflow for haloxyfop residue analysis.

Caption: Mechanism of action of haloxyfop herbicide.

Conclusion

The use of this compound as an internal standard is a critical component of modern, high-precision herbicide residue analysis.[1] Its ability to mimic the behavior of the native analyte throughout the analytical process, particularly in counteracting matrix effects, leads to unparalleled accuracy and reliability in quantification.[3] The detailed experimental protocols and the clear advantages demonstrated by quantitative data underscore the importance of incorporating deuterated standards for robust and defensible analytical results. For researchers, scientists, and professionals in drug development and food safety, the principles and methodologies outlined in this guide provide a solid foundation for the accurate determination of haloxyfop residues, ensuring compliance with regulatory standards and safeguarding public health.

References

- 1. researchgate.net [researchgate.net]

- 2. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 3. benchchem.com [benchchem.com]

- 4. file.sdiarticle3.com [file.sdiarticle3.com]

- 5. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]

- 6. Method development and validation for total haloxyfop analysis in infant formulas and related ingredient matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy of Haloxyfop‐R‐Methyl on Allium cepa: Cyto‐Genotoxic and In Silico Docking Studies on the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. lcms.cz [lcms.cz]

- 13. fao.org [fao.org]

- 14. eurl-pesticides.eu [eurl-pesticides.eu]

- 15. lcms.cz [lcms.cz]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Analysis of Haloxyfop using Haloxyfop-d4 as an Internal Standard

Introduction

Haloxyfop is a selective post-emergence herbicide used to control grass weeds in a variety of broad-leaved crops. Due to its potential for residues in food products and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs). Accurate and sensitive analytical methods are therefore crucial for monitoring haloxyfop levels to ensure consumer safety and environmental protection.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace-level quantification of pesticide residues in complex matrices. The use of a stable isotope-labeled internal standard, such as Haloxyfop-d4, is the gold standard for achieving the highest accuracy and precision in LC-MS/MS analysis. The nearly identical physicochemical properties of this compound to the native analyte ensure that it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby minimizing matrix effects and improving the reliability of quantitative results.

This application note provides a comprehensive protocol for the analysis of haloxyfop in various matrices using this compound as an internal standard.

Experimental

Materials and Reagents

-

Haloxyfop analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

QuEChERS extraction salts and cleanup sorbents (e.g., PSA, C18)

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is required.

Standard Preparation

Prepare stock solutions of Haloxyfop and this compound in acetonitrile at a concentration of 1 mg/mL. From these, prepare a series of working standard solutions and a fixed-concentration internal standard spiking solution.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.

-

Extraction:

-

Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and the appropriate volume of the this compound internal standard solution.

-

Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute and centrifuge.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the acetonitrile supernatant.

-

Add d-SPE cleanup sorbents (e.g., PSA to remove organic acids, C18 to remove non-polar interferences).

-

Vortex and centrifuge.

-

-

Final Extract:

-

The resulting supernatant is ready for LC-MS/MS analysis.

-

LC-MS/MS Method

Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Multiple Reaction Monitoring (MRM) Transitions | See Table 1 |

| Collision Energy (CE) and other compound-specific parameters | To be optimized for the specific instrument used. |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Haloxyfop | 359.9 | 316.0 (Quantifier) | 50 | To be optimized |

| 196.0 (Qualifier) | 50 | To be optimized | ||

| This compound | 363.9 | To be determined | 50 | To be optimized |

| To be determined | 50 | To be optimized |

Note: The precursor ion for this compound is predicted based on a +4 Da mass shift from the unlabeled analyte. The product ions for this compound must be determined experimentally by infusing a standard solution into the mass spectrometer and performing a product ion scan.

Results and Discussion

Method Performance

The use of this compound as an internal standard is expected to yield excellent linearity, accuracy, and precision. Typical performance characteristics for this type of method are presented in Table 2.

Table 2: Expected Quantitative Performance

| Parameter | Expected Value |

| Linearity (R²) | > 0.995 |

| Accuracy (% Recovery) | 80-120% |

| Precision (% RSD) | < 15% |

| Limit of Quantification (LOQ) | Low µg/kg range (matrix dependent) |

Matrix Effects

A significant advantage of using a deuterated internal standard is the effective compensation for matrix effects. Since this compound co-elutes with Haloxyfop and has nearly identical ionization properties, any suppression or enhancement of the signal due to co-eluting matrix components will affect both the analyte and the internal standard proportionally. This results in a stable analyte-to-internal standard ratio, leading to more accurate quantification.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of haloxyfop in various matrices. The use of this compound as an internal standard is critical for achieving high accuracy and precision by mitigating matrix effects and other sources of analytical variability. This method is suitable for routine monitoring of haloxyfop residues in food and environmental samples.

Detailed Experimental Protocols

Protocol 1: Determination of this compound MRM Transitions

Objective: To determine the optimal product ions and collision energies for this compound.

Materials:

-

This compound standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid)

-

Syringe pump for infusion

-

LC-MS/MS system

Procedure:

-

Infusion Setup: Infuse the this compound standard solution directly into the mass spectrometer's ion source using a syringe pump at a low flow rate (e.g., 10 µL/min).

-

Precursor Ion Confirmation: In negative ESI mode, perform a Q1 scan to confirm the presence of the [M-H]⁻ precursor ion at m/z 363.9.

-

Product Ion Scan:

-

Set the mass spectrometer to product ion scan mode.

-

Select the precursor ion m/z 363.9 in the first quadrupole (Q1).

-

Scan a range of collision energies (e.g., 10-50 eV) to induce fragmentation in the collision cell (Q2).

-

Scan the third quadrupole (Q3) to detect the resulting product ions.

-

-

Selection of Product Ions: Identify the most abundant and stable product ions. Select one for quantification (quantifier) and at least one other for confirmation (qualifier).

-

Collision Energy Optimization: For the selected product ions, perform a more detailed optimization of the collision energy to maximize the signal intensity for each transition.

Protocol 2: Sample Preparation using QuEChERS

Objective: To extract haloxyfop and this compound from a food matrix.

Materials:

-

Homogenized sample (e.g., fruit, vegetable, or soil)

-

This compound internal standard spiking solution

-

Acetonitrile

-

QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate)

-

d-SPE cleanup tube (e.g., containing PSA and C18 sorbents)

-

50 mL centrifuge tubes

-

Centrifuge

-

Vortex mixer

Procedure:

-

Weigh 10 g ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a known amount of the this compound internal standard spiking solution to achieve a final concentration relevant to the expected analyte levels.

-

Cap the tube and shake vigorously for 1 minute.

-

Add the contents of the QuEChERS extraction salt packet.

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥ 3000 rcf for 5 minutes.

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE cleanup tube.

-

Vortex for 30 seconds.

-

Centrifuge at ≥ 3000 rcf for 5 minutes.

-

The supernatant is the final extract. Transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Caption: Experimental workflow for the analysis of Haloxyfop using this compound internal standard.

Caption: Logical relationship of the triple quadrupole mass spectrometer in MRM mode.

Application Note: Quantitative Analysis of Haloxyfop in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS) using a Deuterated Internal Standard

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of the herbicide Haloxyfop in environmental samples using gas chromatography-mass spectrometry (GC-MS). The method incorporates a stable isotope-labeled internal standard, Haloxyfop-d4, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol includes detailed procedures for sample extraction, derivatization, and GC-MS analysis, making it suitable for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction